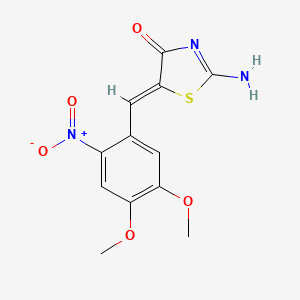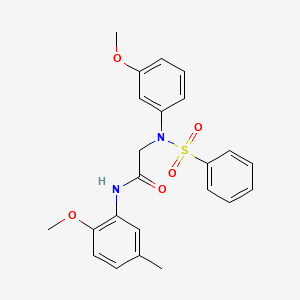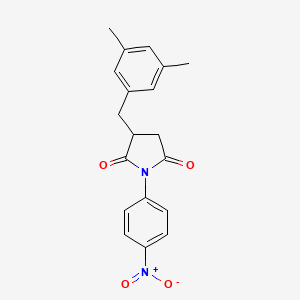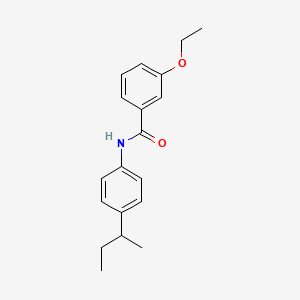![molecular formula C22H20ClN3O4S B5122736 N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as ACMSD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor works by inhibiting the enzyme N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which is involved in the metabolism of tryptophan. By inhibiting N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the production of kynurenine, which is a metabolite that promotes inflammation and tumor growth. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the production of kynurenine, which promotes tumor growth and metastasis. In neurodegenerative disorders, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces inflammation and oxidative stress, which are key factors in the development of these diseases. In autoimmune diseases, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the activity of immune cells that attack healthy tissues, which can prevent tissue damage and improve disease outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which allows for precise control over the experimental conditions. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied in vitro and in vivo, which provides a strong foundation for future research. However, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor research. One direction is to investigate its therapeutic potential in combination with other drugs or therapies. For example, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor may enhance the efficacy of chemotherapy or immunotherapy in cancer treatment. Another direction is to study the effects of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor on different cell types and tissues. For instance, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor may have different effects on immune cells compared to cancer cells. Finally, future research could focus on developing new formulations of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor that improve its solubility and bioavailability.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the enzyme N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which reduces the production of kynurenine and activates the Nrf2 pathway. N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied in vitro and in vivo, and has shown promising results in cancer, neurodegenerative disorders, and autoimmune diseases. While N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has some limitations, there are several potential future directions for research that could further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor involves the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-acetylamino)phenyl)-4-methylbenzenesulfonamide in the presence of a base catalyst. The resulting intermediate is then reduced to N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor using a reducing agent such as sodium dithionite. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to inhibit the growth of cancer cells by reducing the production of kynurenine, which is a metabolite that promotes tumor growth. In neurodegenerative disorders, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In autoimmune diseases, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to reduce the activity of immune cells that attack healthy tissues.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-14-3-6-19(7-4-14)26-31(29,30)21-13-16(5-12-20(21)23)22(28)25-18-10-8-17(9-11-18)24-15(2)27/h3-13,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBEUCBBDJBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)




![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)

![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)

